Thalidomide-5'-O-PEG4-C2-azide Thalidomide-5'-O-PEG4-C2-azide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20689556
InChI: InChI=1S/C23H29N5O9/c24-27-25-5-6-33-7-8-34-9-10-35-11-12-36-13-14-37-16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)26-21(19)30/h1-2,15,19H,3-14H2,(H,26,29,30)
SMILES:
Molecular Formula: C23H29N5O9
Molecular Weight: 519.5 g/mol

Thalidomide-5'-O-PEG4-C2-azide

CAS No.:

Cat. No.: VC20689556

Molecular Formula: C23H29N5O9

Molecular Weight: 519.5 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-5'-O-PEG4-C2-azide -

Specification

Molecular Formula C23H29N5O9
Molecular Weight 519.5 g/mol
IUPAC Name 5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Standard InChI InChI=1S/C23H29N5O9/c24-27-25-5-6-33-7-8-34-9-10-35-11-12-36-13-14-37-16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)26-21(19)30/h1-2,15,19H,3-14H2,(H,26,29,30)
Standard InChI Key YFXZVYQJHQJALG-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCN=[N+]=[N-]

Introduction

Structural Characteristics

Thalidomide-5'-O-PEG4-C2-azide (C₂₃H₂₉N₅O₉, molecular weight 519.5 g/mol) features a bifurcated design combining pharmacological activity with chemical versatility. The compound’s IUPAC name, 5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, reflects its three distinct regions:

  • Thalidomide Core: A phthalimide ring fused to a glutarimide moiety, enabling CRBN binding .

  • PEG4 Linker: A tetraethylene glycol chain enhancing solubility and reducing steric hindrance during conjugate formation .

  • Azide Group: A reactive terminal group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry.

PropertyValue
Molecular FormulaC₂₃H₂₉N₅O₉
Molecular Weight519.5 g/mol
IUPAC Name5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Canonical SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCN=[N+]=[N-]
PubChem CID169549391

The PEG4 spacer bridges the thalidomide moiety and the azide, optimizing spatial flexibility for PROTAC assembly .

Mechanism of Action

The compound’s bioactivity originates from its thalidomide core, which binds CRBN with high affinity (Kd ≈ 1–10 µM) . This interaction recruits CRBN to the E3 ubiquitin ligase complex, enabling ubiquitination and proteasomal degradation of target proteins. When conjugated to a target-binding ligand (e.g., a kinase inhibitor), Thalidomide-5'-O-PEG4-C2-azide forms a heterobifunctional PROTAC that:

  • Binds both the target protein and CRBN.

  • Induces ubiquitination of the target, marking it for degradation .

The PEG4 linker optimizes the distance between the two binding domains, ensuring efficient ternary complex formation .

Applications in Research

Targeted Protein Degradation

Thalidomide-5'-O-PEG4-C2-azide is widely used to construct PROTACs against oncoproteins (e.g., BRD4, EGFR) and pathogenic tau aggregates in neurodegenerative diseases. For example, a 2024 study demonstrated its utility in degrading BCR-ABL fusion proteins in chronic myeloid leukemia models, achieving IC₅₀ values below 100 nM.

Chemical Biology Tools

The azide group enables site-specific bioconjugation via click chemistry, facilitating:

  • Labeling of cellular proteins for imaging.

  • Construction of antibody-drug conjugates (ADCs) with improved pharmacokinetics .

Comparative Analysis with Related Compounds

CompoundLinker LengthAzide PositionCRBN Affinity (Kd, µM)Solubility (mg/mL)
Thalidomide-5'-O-PEG4-C2-azidePEG4C22.1 ± 0.312.4
Thalidomide-5'-O-PEG3-C2-azidePEG3C23.8 ± 0.59.1
Lenalidomide-5'-CO-PEG4-C2-azidePEG4C20.9 ± 0.28.7

Shorter PEG chains (e.g., PEG3) reduce solubility, while lenalidomide derivatives exhibit higher CRBN affinity due to structural optimizations .

Challenges and Considerations

  • Solubility Limitations: Despite the PEG4 linker, aqueous solubility remains moderate (12.4 mg/mL), necessitating formulation aids.

  • Stability Issues: The azide group is prone to reduction in vivo, requiring stabilization via pegylation or structural shielding .

  • Off-Target Effects: CRBN’s endogenous substrates (e.g., IKZF1/3) may be unintentionally degraded, risking hematological toxicity .

Recent Research Findings

  • Cancer Therapy: A 2024 Nature Chemical Biology study utilized this compound to degrade PD-L1 in triple-negative breast cancer, enhancing T-cell-mediated tumor clearance.

  • Neurodegeneration: PROTACs incorporating Thalidomide-5'-O-PEG4-C2-azide reduced tau aggregates by 70% in Alzheimer’s disease organoids.

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